1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate
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Overview
Description
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate is a synthetic organic compound that features a pyrazole ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound such as acetylacetone.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Esterification: The final step involves the esterification of the alkylated pyrazole with 3-(6-chloropyridin-3-yl)prop-2-enoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the pyrazole and pyridine rings.
Reduction: Reduced derivatives with hydrogenated pyrazole and pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-1-yl)propan-2-yl 3-(4-chloropyridin-3-yl)prop-2-enoate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-bromopyridin-3-yl)prop-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-11(10-18-8-2-7-17-18)20-14(19)6-4-12-3-5-13(15)16-9-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADZVIFUDVQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)OC(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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